(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE
Description
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound that features a combination of pyridine, phenyl, and amino groups
Properties
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-10-12(2)20-16(18)15(11)17(19)21-23-14(22)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,19,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXAONKHOYPLJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NOC(=O)C=CC2=CC=CC=C2)N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1/C(=N/OC(=O)/C=C/C2=CC=CC=C2)/N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4,6-dimethylpyridine-3-carbaldehyde with an appropriate amine, followed by the reaction with (2E)-3-phenylprop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds, which are valuable in various chemical reactions and processes .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyridine: A precursor in the synthesis of the target compound.
2-Chloroquinoline-3-carbaldehyde: Used in similar condensation reactions to produce bioactive molecules.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from drug development to material science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
